molecular formula C14H24N2O4 B596848 Tert-butyl 4-(5-methyl-2-oxooxazolidin-3-yl)piperidine-1-carboxylate CAS No. 1246646-21-8

Tert-butyl 4-(5-methyl-2-oxooxazolidin-3-yl)piperidine-1-carboxylate

Cat. No.: B596848
CAS No.: 1246646-21-8
M. Wt: 284.356
InChI Key: NXBOTOWXNKJGPO-UHFFFAOYSA-N
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Description

Tert-butyl 4-(5-methyl-2-oxooxazolidin-3-yl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with an oxazolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(5-methyl-2-oxooxazolidin-3-yl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of tert-butyl 4-hydroxypiperidine-1-carboxylate, which is then reacted with appropriate reagents to introduce the oxazolidinone group. The reaction conditions often involve the use of solvents like toluene and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(5-methyl-2-oxooxazolidin-3-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the oxazolidinone moiety or other functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolidinone derivatives with different oxidation states, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Tert-butyl 4-(5-methyl-2-oxooxazolidin-3-yl)piperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 4-(5-methyl-2-oxooxazolidin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The oxazolidinone moiety can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The piperidine ring may also play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-(5-methyl-2-oxooxazolidin-3-yl)piperidine-1-carboxylate is unique due to the presence of the oxazolidinone moiety, which imparts specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

tert-butyl 4-(5-methyl-2-oxo-1,3-oxazolidin-3-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O4/c1-10-9-16(13(18)19-10)11-5-7-15(8-6-11)12(17)20-14(2,3)4/h10-11H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXBOTOWXNKJGPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C(=O)O1)C2CCN(CC2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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